N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide
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Overview
Description
N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyano group, an ethyl group, a methyl group, and a thienyl ring attached to an acetamide moiety. The compound also contains a dichlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a series of reactions involving thiophene derivatives.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through electrophilic aromatic substitution.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted thienyl or phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Pharmaceutical Research: It may serve as a lead compound for the development of new drugs with specific therapeutic effects.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE: can be compared with other amide compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows it to interact with molecular targets in unique ways, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2N2OS |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2OS/c1-3-10-9(2)22-16(12(10)8-19)20-15(21)7-11-13(17)5-4-6-14(11)18/h4-6H,3,7H2,1-2H3,(H,20,21) |
InChI Key |
MEIXRLIBOMUUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
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